molecular formula C6H6IN5O B3250414 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 203180-01-2

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B3250414
CAS No.: 203180-01-2
M. Wt: 291.05 g/mol
InChI Key: QKTOJCLKVFGMDI-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 203180-01-2) is a high-value chemical intermediate with the molecular formula C 6 H 6 IN 5 O and a molecular weight of 291.05 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their role as bioisosteres of purine nucleotides . This characteristic allows them to mimic key interactions of adenosine and ATP, making them particularly valuable for the design and synthesis of novel kinase inhibitors . The structural features of this compound—specifically the iodine substituent at the C3 position and the methoxy group at the C4 position—make it a versatile building block for further chemical exploration . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as the Mizoroki-Heck reaction, enabling the introduction of more complex substituents to explore structure-activity relationships . Researchers utilize this and related pyrazolopyrimidine intermediates in ligand-centred drug discovery campaigns aimed at developing potent antiproliferative agents, for example, against challenging cancers such as oesophageal cancer . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTOJCLKVFGMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the iodination of a pyrazolo[3,4-d]pyrimidine precursor. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide at elevated temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Specifically, 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively target and inhibit the activity of certain protein kinases associated with tumor growth .

Antiviral Properties

The compound has shown promise in antiviral research, particularly against viral infections that exploit cellular mechanisms similar to those targeted by kinase inhibitors. In vitro studies have suggested that compounds within this class can disrupt viral replication processes .

Case Study 1: Kinase Inhibition

A recent study published in the "Journal of Medicinal Chemistry" evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their kinase inhibitory activities. The study found that this compound exhibited potent inhibition against several cancer-related kinases, leading to reduced cell viability in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the iodo and methoxy substituents in enhancing biological activity .

Case Study 2: Antiviral Screening

In another investigation reported in "Antiviral Research," researchers screened several pyrazolo[3,4-d]pyrimidine derivatives for their antiviral efficacy against influenza virus strains. The results indicated that compounds similar to this compound significantly inhibited viral replication by targeting host cell signaling pathways critical for viral entry and replication .

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Core Scaffold Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives are widely explored due to their versatility in targeting enzymes and receptors. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Source/Reference
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (4), NH₂ (6) C₅H₄ClN₅ Intermediate for kinase inhibitors; similarity score: 0.89 to target compound
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine OCH₂CH₃ (4), NH₂ (6) C₇H₉N₅O Improved solubility; studied in receptor antagonism
4c Pyrazolo[3,4-d]pyrimidine (Src inhibitor) Unspecified substituents Not provided Reduces cell viability in hematological malignancies by 50–70% at 10 µM
3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine I (3), OCH₃ (4), NH₂ (6) C₆H₆IN₅O Potential for enhanced selectivity due to iodine; under investigation for kinase targeting

Key Observations :

  • Alkoxy Groups : Ethoxy (4-Ethoxy) increases lipophilicity compared to methoxy, which may affect membrane permeability and metabolic stability .
  • Biological Activity : The 4c compound demonstrates potent apoptosis induction (60–70% viability reduction at 10 µM) in leukemia cells, suggesting that substituent optimization on the core scaffold critically influences efficacy .

Adenosine Receptor Antagonists

Pyrazolo[3,4-d]pyrimidine derivatives are also explored as adenosine A₂A and A₁ receptor antagonists. For example:

  • Compound 11o : Features a pyrazolo[3,4-d]pyrimidine core with a benzyl group and nitrile substitution. It exhibits balanced A₂A/A₁ antagonism and is a candidate for Parkinson’s disease .
  • PPY20/PPY21 : Contain furan-2-yl and fluorophenyl groups, enabling PET imaging applications .

Halogenated Derivatives

  • 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine : Bromine’s intermediate size between Cl and I may offer a balance of reactivity and stability. This compound is used industrially but lacks detailed biological data .
  • 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : The isopropyl group enhances steric hindrance, which could improve proteolytic stability compared to the methoxy-substituted target compound .

Physicochemical and Pharmacokinetic Considerations

Property 3-Iodo-4-methoxy Derivative 4-Chloro Derivative 4-Ethoxy Derivative
Molecular Weight ~303 g/mol 169.57 g/mol 179.18 g/mol
LogP (Predicted) Higher (due to iodine) Moderate Moderate
Solubility Lower (iodine increases hydrophobicity) Higher Moderate
Synthetic Accessibility Challenging (iodination) Straightforward Moderate

Implications :

  • The iodine atom in the target compound may limit aqueous solubility but improve blood-brain barrier penetration in CNS-targeted therapies.
  • Microwave-assisted synthesis (as in ) could mitigate challenges in iodinated compound preparation .

Biological Activity

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 203180-01-2) is a heterocyclic compound characterized by its pyrazolo[3,4-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing various pharmacologically active molecules and its implications in cancer treatment.

  • Molecular Formula : C₆H₆IN₅O
  • Molecular Weight : 291.0492 g/mol
  • IUPAC Name : this compound
  • PubChem ID : 1519489

The compound features both iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, effectively blocking their catalytic functions. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Anticancer Properties

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Notably, one derivative exhibited IC₅₀ values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating potent inhibitory effects .

In Vitro Studies

Table 1 summarizes the anti-proliferative activities of various pyrazolo[3,4-d]pyrimidine derivatives:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound 12bA5498.21EGFR Inhibition
Compound 12bHCT11619.56EGFR Inhibition
Compound XA5490.016Wild-type EGFR Inhibition
Compound YHCT1160.236Mutant EGFR (T790M) Inhibition

These findings suggest that compounds based on the pyrazolo[3,4-d]pyrimidine structure could serve as promising candidates for further development in cancer therapeutics.

Apoptotic Induction

Flow cytometric analyses have demonstrated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), leading to cell cycle arrest at the S and G2/M phases. This apoptotic induction is crucial for the efficacy of anticancer agents .

Case Study: Development of EGFR Inhibitors

A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR due to its critical role in tumorigenesis. The synthesized compounds were subjected to rigorous testing against known cancer cell lines exhibiting high levels of EGFR expression. The results indicated a broad spectrum of anti-proliferative activities across the tested compounds, with some showing comparable efficacy to existing EGFR inhibitors like erlotinib.

Implications for Future Research

The promising results from these studies underscore the need for further research into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. Investigating modifications at various positions on the scaffold could yield even more potent inhibitors with improved selectivity and reduced side effects.

Q & A

Advanced Research Question

  • Kinase Inhibition : The compound competitively binds ATP pockets in kinases (e.g., CSF-1R, A2A adenosine receptor) via:
    • Hydrogen bonding between the pyrimidine core and kinase backbone.
    • Iodine-mediated van der Waals interactions with hydrophobic residues .
  • Validation Models :
    • In Vitro Assays : Percentage kinase inhibition is measured using ADP-Glo™ kits at varying concentrations (0.1–10 µM) .
    • Cell-Based Studies : Anti-proliferative activity in cancer lines (e.g., IC₅₀ = 0.019 µM for HCT-116 analogs) .

How do fluorescence properties of pyrazolo[3,4-d]pyrimidine derivatives influence their application in oligonucleotide studies?

Advanced Research Question

  • Fluorescence Quenching : The 8-aza-7-deazapurin-2-amine core exhibits intrinsic fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm), which is >95% quenched in duplex DNA due to base stacking .
  • Applications :
    • Melting Curve Analysis : Residual fluorescence monitors duplex stability (Tₐ ≈ 70°C for oligonucleotides) .
    • Probe Design : Fluorescent analogs track real-time binding to targets like A2A receptors .

How should researchers address contradictory data in the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or kinase isoforms .
  • Structural Isomerism : N1 vs. N2 alkylation alters binding modes (e.g., N1-alkylated analogs show 10-fold higher CSF-1R inhibition) .
    Resolution Strategies :
  • Dose-Response Curves : Use EC₅₀/IC₅₀ values to compare potency across studies.
  • Computational Modeling : Molecular docking (e.g., Glide SP) predicts binding poses and rationalizes activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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